molecular formula C9H8ClFO3 B2918869 Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate CAS No. 1248821-36-4

Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate

Cat. No. B2918869
CAS RN: 1248821-36-4
M. Wt: 218.61
InChI Key: VFZKBSXCUYNSAZ-UHFFFAOYSA-N
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Description

“Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate” is a chemical compound with the CAS Number: 1035262-89-5 . It has a molecular weight of 202.61 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate” is 1S/C9H8ClFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate” is a liquid . More specific physical and chemical properties like melting point, boiling point, and density are not available in the resources I have.

Scientific Research Applications

Pharmaceutical Research

Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate: is a compound that can be used as an intermediate in the synthesis of various pharmaceutical drugs. Its molecular structure allows for the introduction of fluorine atoms into drug molecules, which can significantly alter the drug’s properties, such as metabolic stability, lipophilicity, and bioavailability .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZKBSXCUYNSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate

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